Methyl 4-bromo-3,5-dimethoxybenzoate
Description
Contextualization within Aromatic Compound Research
Aromatic compounds, particularly derivatives of benzoic acid, are fundamental building blocks in organic synthesis. The ester functional group in benzoates is a key feature, found in a wide array of pharmacologically active molecules, including those with anticancer and antimicrobial properties. chembk.com The versatility of the benzene (B151609) ring allows for the introduction of various substituents, which can modulate the electronic properties, reactivity, and biological activity of the molecule. The study of such derivatives is crucial for developing new synthetic methodologies and for the creation of novel materials and therapeutics. diva-portal.orgdoi.org
Significance of Brominated and Methoxylated Benzoate (B1203000) Derivatives in Organic Synthesis
The specific combination of bromo and methoxy (B1213986) substituents on the benzoate ring endows Methyl 4-bromo-3,5-dimethoxybenzoate with considerable synthetic utility.
Bromine Atom: The bromine substituent is a versatile functional group in organic synthesis. It can be readily displaced by a variety of nucleophiles or utilized in a wide range of metal-catalyzed cross-coupling reactions (like Suzuki, Heck, and Sonogashira couplings). This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to more complex molecular architectures. The reactivity of aryl bromides makes them valuable intermediates in the construction of complex natural products and pharmaceutical agents. google.comrsc.org
Methoxy Groups: The two methoxy groups on the aromatic ring are strong electron-donating groups. They influence the reactivity of the benzene ring, activating it towards electrophilic substitution and directing incoming substituents to specific positions. Furthermore, methoxy groups can play a significant role in the biological activity of a molecule by participating in hydrogen bonding and altering its solubility and metabolic stability. In some cases, these groups can be demethylated to reveal reactive hydroxyl groups.
The interplay of the electron-withdrawing ester group, the versatile bromo substituent, and the electron-donating methoxy groups makes compounds like this compound highly valuable and versatile intermediates for creating diverse and complex molecular targets.
Overview of Current Research Landscape for this compound
Current research involving this compound positions it primarily as a specialized building block and an analytical standard. Its applications are noted in the development of analytical methods, such as its use as a standard in reverse-phase High-Performance Liquid Chromatography (HPLC). sielc.comrsc.org This method can be scaled for the isolation of impurities in preparative separations and is suitable for pharmacokinetic studies. sielc.comrsc.org
While direct, extensive research on the compound itself is not widespread, its structural motifs are found in molecules of significant interest. For instance, the closely related compound, Methyl 4-Bromo-3,5-dimethylbenzoate, has been utilized as a reagent in the preparation of modulators for the GPR40 receptor, a target for diabetes treatment. chemicalbook.com Furthermore, the 4-bromo-3,5-dimethoxy functional group pattern is a core component of certain psychoactive substituted amphetamines, indicating the relevance of this substitution pattern in medicinal chemistry and pharmacology. wikipedia.org
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 4-bromo-3,5-dimethoxybenzoic acid. sigmaaldrich.com This esterification is a standard procedure in organic chemistry, often carried out by reacting the acid with methanol (B129727) in the presence of an acid catalyst. diva-portal.org
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 26050-64-6 | chembk.comsielc.com |
| Molecular Formula | C₁₀H₁₁BrO₄ | chembk.com |
| Molar Mass | 275.1 g/mol | chembk.com |
| Melting Point | 119-120 °C | chembk.com |
| Boiling Point (Predicted) | 351.0 ± 37.0 °C | chembk.com |
| Density (Predicted) | 1.436 ± 0.06 g/cm³ | chembk.com |
Representative Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Assignment (Representative) |
| ~ 7.1 - 7.3 | Singlet | Aromatic Protons (2H) |
| ~ 3.9 | Singlet | Ester Methyl Protons (3H) |
| ~ 3.8 | Singlet | Methoxy Protons (6H) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment (Representative) |
| ~ 166 | Carbonyl Carbon (C=O) |
| ~ 155 - 160 | Aromatic Carbons attached to Methoxy |
| ~ 130 - 135 | Aromatic Carbon attached to Ester |
| ~ 110 - 115 | Aromatic Carbon attached to Bromine |
| ~ 105 - 110 | Aromatic Carbons (CH) |
| ~ 56 | Methoxy Carbons (OCH₃) |
| ~ 52 | Ester Methyl Carbon (OCH₃) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPNSECLVZPWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180693 | |
| Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26050-64-6 | |
| Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26050-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |
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| Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |
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| Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |
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| Record name | METHYL 4-BROMO-3,5-DIMETHOXYBENZOATE | |
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Synthetic Methodologies and Reaction Pathways for Methyl 4 Bromo 3,5 Dimethoxybenzoate
Preparation Strategies and Optimization
The synthesis of methyl 4-bromo-3,5-dimethoxybenzoate can be achieved through several methods, with the methylation of 4-bromo-3,5-dihydroxybenzoic acid being a prominent strategy.
Methylation of 4-bromo-3,5-dihydroxybenzoic acid
A common and direct approach to obtaining this compound involves the methylation of both the hydroxyl and carboxylic acid groups of 4-bromo-3,5-dihydroxybenzoic acid.
The simultaneous methylation of the phenolic hydroxyls and the carboxylic acid can be effectively carried out using dimethyl sulfate (B86663) as the methylating agent. This reaction requires the presence of a base to deprotonate the acidic functional groups, facilitating the nucleophilic attack on the dimethyl sulfate. A patent describes a similar methylation of 4-amino-3,5-dimethoxybenzoic acid using dimethyl sulfate in the presence of a base like potassium carbonate. google.com This method is often preferred due to the high reactivity of dimethyl sulfate.
The choice of solvent and reaction conditions is crucial for optimizing the yield and purity of the final product. For methylation reactions, lower aliphatic or cycloaliphatic ketones such as acetone, ethyl methyl ketone, isopropyl methyl ketone, isobutyl methyl ketone, and cyclohexanone (B45756) are suitable solvents. google.com Acetone and ethyl methyl ketone are often preferred. google.com The reaction is typically conducted at an elevated temperature, generally in the range of 50°C to 70°C, to ensure a reasonable reaction rate. google.com
Alternative Synthetic Routes to this compound
While methylation of 4-bromo-3,5-dihydroxybenzoic acid is a primary route, other synthetic strategies can be employed. One such alternative starts from p-aminobenzoic acid. This process involves the bromination of p-aminobenzoic acid to yield 4-amino-3,5-dibromobenzoic acid. Subsequently, the bromine atoms are replaced by methoxy (B1213986) groups to form 4-amino-3,5-dimethoxybenzoic acid, which is then methylated to the final product, methyl 4-dimethylamino-3,5-dimethoxybenzoate. google.com Although this route leads to a different final product, the initial steps demonstrate a viable method for introducing the dimethoxy substitution pattern.
Another approach involves the bromination of a pre-existing dimethoxybenzoate compound. For instance, the bromination of 3,4-dimethoxybenzoic acid can be achieved using bromine in concentrated hydrochloric acid. This is followed by esterification to form the methyl ester.
Improved Methods and Scalability Considerations
For industrial applications, the scalability of the synthetic process is a key factor. A method for preparing methyl 3-bromo-4-hydroxybenzoate, a related compound, highlights the use of glacial acetic acid as a catalyst in a halogenated alkane solvent like dichloromethane (B109758) or an ether solvent such as diethyl ether. google.com This method is noted for its reduced solvent consumption, simple operation, and high yield, making it suitable for industrial production. google.com Such principles of using catalytic amounts of reagents and minimizing solvent usage are important for developing scalable syntheses of this compound. High-performance liquid chromatography (HPLC) methods have been developed for the analysis of this compound, which are scalable and can be used for preparative separation to isolate impurities, ensuring the high purity required for subsequent steps. sielc.com
Derivatization and Functionalization Reactions
The bromine atom and the ester group on the this compound ring are key sites for further chemical transformations. The bromine atom can be replaced by various nucleophiles through substitution reactions. The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride. Furthermore, the methoxy groups can potentially be oxidized.
A specific example of derivatization is the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate (B1203000), which demonstrates the utility of this compound as a building block for more complex molecules with specific functionalities. researchgate.net
Data Tables
Table 1: Reactants and Conditions for the Synthesis of Related Bromo-methoxy Benzoates
| Starting Material | Reagents | Solvent(s) | Conditions | Product | Reference |
| 4-amino-3,5-dibromobenzoic acid | Sodium methylate, Cu₂O | Dimethylformamide or Dimethylacetamide | Not specified | 4-amino-3,5-dimethoxybenzoic acid | google.com |
| 4-amino-3,5-dimethoxybenzoic acid | Dimethyl sulfate, Potassium carbonate | Acetone or Ethyl methyl ketone | 50-70°C | Methyl 4-(dimethylamino)-3,5-dimethoxybenzoate | google.com |
| 3,4-dimethoxybenzoic acid | Bromine, Concentrated hydrochloric acid | Not specified | 10-45°C | 3-bromo-4,5-dimethoxybenzoic acid | |
| 3-bromo-4,5-dimethoxybenzoic acid | Methanol (B129727), Sulfuric acid or Hydrochloric acid | Not specified | Reflux (60-80°C) | Methyl 3-bromo-4,5-dimethoxybenzoate | |
| Methyl 4-hydroxybenzoate | Bromine, Glacial acetic acid | Dichloromethane or Diethyl ether | -10 to 50°C | Methyl 3-bromo-4-hydroxybenzoate | google.com |
Cross-Coupling Reactions
The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling Studies
The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, has been a focal point of research involving this compound.
Studies have demonstrated the successful vinylation of this compound using potassium vinyltrifluoroborate in a Suzuki-Miyaura cross-coupling reaction. researchgate.netrsc.orgresearchgate.net This reaction, often enhanced by microwave irradiation, provides an efficient route to the corresponding styrene (B11656) derivative. researchgate.netrsc.org Potassium vinyltrifluoroborate is a stable and easy-to-handle vinylating agent, offering an advantage over other vinyl organometallics. researchgate.net
The efficiency of the Suzuki-Miyaura vinylation of this compound is significantly influenced by reaction parameters such as catalyst loading and reaction time. Research has shown that under microwave conditions, the catalyst loading can be effectively reduced, for instance, from a high of 18 mol% to a more economical 5 mol% of a palladium catalyst like PdCl2(dppf)·CH2Cl2, without compromising the yield. researchgate.net
The reaction time is also a critical factor. In studies utilizing microwave heating, the yield of the vinylated product demonstrated a strong dependence on the duration of the reaction. For example, an increase in reaction time from 20 to 30 minutes resulted in a substantial increase in the isolated yield of the desired product. However, extending the reaction time beyond this optimal period did not lead to a further increase in yield. researchgate.net
Table 1: Effect of Reaction Time on the Yield of the Vinylation of this compound
| Reaction Time (minutes) | Isolated Yield (%) |
| 20 | 44 |
| 30 | 82 |
Data sourced from a study utilizing microwave-enhanced Suzuki-Miyaura coupling with potassium vinyltrifluoroborate and a palladium catalyst. researchgate.net
While the Suzuki-Miyaura coupling is a versatile reaction, its success can be dependent on the electronic nature of the substrates. In the context of the vinylation of bromo-dimethoxybenzene derivatives, the electronic properties of the aromatic ring play a crucial role. For instance, while this compound undergoes successful vinylation, the more electron-rich substrate 4-bromo-1,3,5-trimethoxybenzene failed to yield the desired vinylated product under similar conditions. researchgate.netrsc.orgresearchgate.net This suggests that the increased electron density on the aromatic ring of 4-bromo-1,3,5-trimethoxybenzene may hinder the oxidative addition step in the catalytic cycle, thereby limiting the scope of this specific transformation. researchgate.net
Other Palladium-Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura reaction, the bromo-functionality of this compound makes it a potential candidate for other palladium-catalyzed cross-coupling reactions. These include the Heck reaction for the coupling of aryl halides with alkenes, the Sonogashira reaction for the coupling with terminal alkynes, and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. While general protocols for these reactions are well-established for a wide range of aryl bromides, specific studies detailing the application of these methods to this compound are not extensively reported in the surveyed literature. The reactivity of this substrate in these transformations would be influenced by the steric hindrance from the ortho-methoxy groups and the electronic nature of the benzoate moiety.
Reduction Reactions
The functional groups of this compound, namely the ester and the bromo group, are susceptible to reduction under various conditions.
The methyl ester group can be reduced to a primary alcohol, (4-bromo-3,5-dimethoxyphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH4). This is a standard transformation for ester reduction. Alternatively, the use of milder, sterically hindered reducing agents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures could potentially lead to the partial reduction of the ester to the corresponding aldehyde, 4-bromo-3,5-dimethoxybenzaldehyde (B126845).
The carbon-bromine bond can also be a site for reduction. Catalytic hydrogenation is a common method for the dehalogenation of aryl halides. In the presence of a palladium catalyst and a hydrogen source, the bromo group can be replaced by a hydrogen atom to yield methyl 3,5-dimethoxybenzoate. The choice of catalyst and reaction conditions would be crucial to achieve selective reduction of the bromo group without affecting the ester functionality.
While these reduction pathways are chemically plausible based on the known reactivity of the functional groups, specific literature detailing these transformations for this compound is limited in the reviewed sources.
Conversion to 4-bromo-3,5-dimethoxybenzyl alcohol
The reduction of the ester group in this compound to a primary alcohol yields 4-bromo-3,5-dimethoxybenzyl alcohol. ichemical.comlookchem.com This transformation is a fundamental reaction in organic synthesis, allowing for the introduction of a hydroxyl group.
Reducing agents and reaction conditions (e.g., lithium aluminum hydride, sodium borohydride (B1222165), calcium borohydride)
The conversion of esters to primary alcohols is typically achieved using powerful reducing agents. jove.com Lithium aluminum hydride (LiAlH4) is a commonly employed reagent for this purpose due to its high reactivity. commonorganicchemistry.comchemistrysteps.comlibretexts.org The reaction generally requires an excess of the reducing agent and is often carried out in an etheral solvent like tetrahydrofuran (B95107) (THF). commonorganicchemistry.comharvard.edu
While highly effective, LiAlH4 is a non-selective reducing agent. harvard.edu Alternative reagents offer greater selectivity. Lithium borohydride (LiBH4), for instance, is less reactive than LiAlH4 but more reactive than sodium borohydride (NaBH4) and can selectively reduce esters in the presence of other functional groups. commonorganicchemistry.comharvard.edu Sodium borohydride is generally too mild to reduce esters effectively. libretexts.org Borane complexes, such as borane-dimethyl sulfide (B99878) (BH3-SMe2), can also be used, particularly for aromatic esters, though they may require longer reaction times. commonorganicchemistry.com
Interactive Table: Comparison of Reducing Agents for Ester to Alcohol Conversion
| Reducing Agent | Reactivity | Selectivity | Common Solvents |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH4) | Very High | Low | Ether, THF |
| Lithium Borohydride (LiBH4) | High | Moderate | THF |
| Sodium Borohydride (NaBH4) | Low | High | Methanol, Ethanol |
| Borane-dimethyl sulfide (BH3-SMe2) | Moderate | Good | THF |
| Diisobutylaluminum Hydride (DIBAL-H) | High | High | DCM, Toluene, Hexane |
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.orgmasterorganicchemistry.com The methoxy groups (-OCH3) are activating, ortho-para directing groups, while the ester group (-COOCH3) is a deactivating, meta-directing group. The bromine atom is a deactivating, ortho-para director. The interplay of these directing effects will determine the position of substitution. For instance, in nitration reactions using nitric acid and sulfuric acid, the nitro group (NO2) will be directed to specific positions on the ring based on the combined influence of the existing substituents. youtube.comyoutube.comyoutube.com
Nucleophilic Substitution at the Bromine Center
The bromine atom on the aromatic ring can be displaced by a nucleophile, although this typically requires harsh reaction conditions or the use of a catalyst. One example involves the replacement of bromine atoms with methoxy groups. This can be achieved by reacting a related compound, 4-amino-3,5-dibromobenzoic acid, with an alkali methylate in the presence of copper(I) oxide. google.com This suggests that similar nucleophilic substitution of the bromine in this compound could be possible under specific conditions.
Ester Hydrolysis and Transesterification Studies
The ester group of this compound can be hydrolyzed back to the corresponding carboxylic acid, 4-bromo-3,5-dimethoxybenzoic acid. This reaction is typically carried out under basic conditions, for example, by heating with sodium hydroxide (B78521) in a mixture of water and methanol, followed by acidification. chemspider.com Kinetic studies of the hydrolysis of similar N-methylcarbamates have shown that the reaction often proceeds via an elimination-addition mechanism under alkaline conditions. researchgate.net
Transesterification, the conversion of one ester to another, is also a feasible reaction. For instance, reacting the methyl ester with a different alcohol in the presence of a suitable catalyst can yield a new ester.
Advanced Structural Elucidation and Spectroscopic Characterization
Crystallographic Analysis
The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the physical and chemical properties of a compound. For Methyl 4-bromo-3,5-dimethoxybenzoate, crystallographic analysis, particularly single crystal X-ray diffraction, provides definitive insights into its solid-state structure, including bond lengths, bond angles, and the nature of intermolecular forces that govern its crystal packing.
Single crystal X-ray diffraction is a powerful analytical technique that has been employed to determine the exact molecular structure of this compound. This method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of a detailed three-dimensional model of the electron density within the crystal, from which the positions of the individual atoms can be determined with high precision.
Studies have shown that this compound, a precursor for pharmaceutically active compounds, crystallizes in a well-defined system, providing valuable data on its molecular conformation and supramolecular assembly. nih.gov
Single Crystal X-ray Diffraction Studies
Molecular Packing and Intermolecular Interactions
Br···O Contacts and Their Significance
A significant feature in the crystal structure of this compound is the prevalence of short Bromine···Oxygen (Br···O) contacts. nih.gov These interactions are a type of halogen bond, where the electrophilic region on the bromine atom interacts with the nucleophilic oxygen atom of a neighboring molecule. The significance of these contacts lies in their structure-directing capability. acs.org
In the crystal lattice of the title compound, Br···O contacts contribute to the formation of corrugated sheets of molecules. nih.gov A particularly noteworthy arrangement involves dimers formed through pairs of Br···O contacts, which in turn forces a close Br···Br interaction. This configuration results in the formation of five-membered rings within a larger eight-membered ring system created by two Br···O contacts. nih.gov This specific arrangement is considered unusual, with very few comparable structures reported. nih.gov
π–π Stacking Interactions
Alongside halogen bonding, π–π stacking interactions are a dominant force in the crystal packing of this compound. nih.gov These interactions occur between the aromatic rings of adjacent molecules. In the asymmetric unit, a π–π stacking interaction links the two independent molecules. nih.gov Furthermore, these interactions are responsible for stacking pairs of molecules along the c-axis of the crystal lattice. nih.gov This stacking, combined with the sheets formed by Br···O contacts and C-H···O hydrogen bonds, culminates in a stable, three-dimensional supramolecular architecture. nih.gov
The asymmetric unit of a crystal is the smallest part of the crystal structure from which the entire lattice can be generated by applying symmetry operations. For this compound, the asymmetric unit is notable as it contains two unique, independent molecules. nih.gov
Both molecules within the asymmetric unit are essentially planar. nih.gov The benzene (B151609) ring, by its nature, is planar, and the substituent groups, including the methoxy (B1213986) and methyl ester groups, lie nearly in the same plane as the ring. This planarity is a crucial factor that facilitates the observed π–π stacking interactions between the aromatic systems of adjacent molecules. nih.gov
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁BrO₄ |
| Molecular Weight | 275.10 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Molecules per Asymmetric Unit (Z') | 2 |
| a (Å) | 8.8487 (13) |
| b (Å) | 29.284 (4) |
| c (Å) | 8.1514 (11) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2112.2 (5) |
| Z | 8 |
Data sourced from crystallographic studies of this compound. nih.gov
The structural characteristics of this compound can be better understood when compared to other halogenated benzoates. Halogen atoms, as substituents on a benzene ring, are generally electron-withdrawing through an inductive effect, which can influence the reactivity and intermolecular interactions of the molecule. mdpi.com
The nature and position of substituents significantly affect the types of intermolecular interactions observed. While this compound is dominated by Br···O contacts and π-π stacking, other related compounds may exhibit different primary interactions. For example, the presence of a hydroxyl group in 4-bromo-3-(methoxymethoxy)benzoic acid introduces strong O-H···O hydrogen bonding, which plays a major role in its crystal packing. nih.gov The study of these variations highlights how subtle changes in molecular structure can lead to different supramolecular assemblies.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. Research on Methyl 4-bromo-3,5-dimethoxybenzoate has employed DFT to elucidate its geometry, electronic properties, and spectroscopic characteristics.
Molecular Geometry Optimization
The theoretical optimization of this compound's geometry is fundamentally informed by its experimentally determined crystal structure. X-ray crystallographic studies have revealed that the compound crystallizes with two unique molecules in the asymmetric unit. researchgate.net A key feature of its solid-state packing is the presence of π–π stacking interactions, which link molecules along the c-axis, contributing to the formation of corrugated sheets. researchgate.net
DFT calculations, often initiated from these crystallographic coordinates, refine the molecular geometry in the gaseous phase, providing the lowest energy conformation. These studies confirm the planarity of the benzene (B151609) ring and the relative orientations of the substituent groups—the methyl ester and the two methoxy (B1213986) groups. A notable aspect of the crystal packing is the observation of several short Bromine-Oxygen (Br···O) contacts, which influence the supramolecular assembly. researchgate.net
Electronic Structure and Quantum Level Properties
DFT calculations have been instrumental in understanding the electronic landscape of this compound. Studies have utilized the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and CAM-B3LYP functionals with the 6-311++G(d,p) basis set to compute its quantum level properties. researchgate.net
A central focus of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical descriptors of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. Calculations have indicated the occurrence of intramolecular charge transfer, a property that can influence the molecule's reactivity and optical characteristics. researchgate.net
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron; region of nucleophilic reactivity. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron; region of electrophilic reactivity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and optical excitability. A smaller gap implies higher reactivity. |
This table presents key electronic properties calculated for this compound using DFT methods.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which, when compared with experimental data, serve to validate both the theoretical model and the experimental structural assignment.
For this compound, theoretical UV-Visible spectroscopic studies have been performed alongside experimental measurements. researchgate.net Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions, maximum absorption wavelengths (λmax), and oscillator strengths. These theoretical results are then compared with experimental spectra recorded in different solvents to understand the nature of the electronic transitions. researchgate.net
While detailed computational studies predicting the full Nuclear Magnetic Resonance (NMR) or vibrational (Infrared and Raman) spectra for this specific molecule are not extensively detailed in the reviewed literature, the general methodology is well-established. DFT calculations can provide theoretical chemical shifts (¹H and ¹³C NMR) and vibrational frequencies. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental IR and Raman spectra.
Molecular Dynamics Simulations
Based on a review of published scientific literature, specific studies employing molecular dynamics (MD) simulations for this compound have not been identified. MD simulations are typically used to study the dynamic behavior of molecules over time, including conformational changes, interactions with solvent molecules, or binding to biological macromolecules. While such studies have been conducted on other compounds by researchers who have also studied this compound, data for this particular molecule is not currently available.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of compounds with their biological activity or chemical properties. This is achieved by developing mathematical models based on calculated molecular descriptors.
While general QSAR modeling approaches are applicable to benzoate (B1203000) derivatives, specific QSAR studies focusing on or including this compound are not prominently featured in the available literature. However, various physicochemical properties that are typically used as descriptors in QSAR models have been computationally predicted for this molecule. These descriptors are crucial for building any potential QSAR model to predict its activity.
| Descriptor | Calculated Value | Method/Source |
| Topological Polar Surface Area (TPSA) | 44.76 Ų | Ertl P. et al. (2000) |
| Number of Rotatable Bonds | 4 | Computational |
| Number of H-bond Acceptors | 4 | Computational |
| Number of H-bond Donors | 0 | Computational |
| Molar Refractivity | 58.41 | Computational |
This table contains computationally derived physicochemical properties of this compound that can be used as descriptors in QSAR modeling.
In Silico Prediction of Reactivity and Selectivity
Computational methods are highly effective in predicting the reactivity and selectivity of molecules. For halogenated compounds like this compound, DFT-based reactivity descriptors are particularly insightful.
Studies on related bromine-containing derivatives have utilized Molecular Electrostatic Potential (MEP) maps and Fukui function analysis to identify reactive sites. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, typically blue), which are prone to nucleophilic attack. For this compound, the negative potential is expected to be concentrated around the oxygen atoms of the carbonyl and methoxy groups.
Fukui Functions: These functions are derived from conceptual DFT and are used to describe the change in electron density at a given point when the total number of electrons in the molecule changes. They help to identify the most electrophilic and nucleophilic sites within a molecule with greater precision, thus predicting the regioselectivity of various reactions.
These in silico analyses provide a theoretical framework for understanding and predicting the chemical behavior of this compound in various chemical transformations. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Precursor in Natural Product Synthesis
The strategic placement of functional groups on Methyl 4-bromo-3,5-dimethoxybenzoate makes it a valuable starting material for the synthesis of complex molecular architectures found in nature. The aryl bromide functionality is particularly important as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various coupling reactions, which are fundamental to modern organic synthesis.
Synthesis of Isocoumarin (B1212949) Derivatives
Isocoumarins are a class of natural products that exhibit a wide range of biological activities. The synthesis of the isocoumarin core often involves the formation of a lactone ring fused to a benzene (B151609) ring. While direct synthesis from this compound is not extensively documented, its structure is primed for such transformations. The typical synthetic strategies for isocoumarins involve the cyclization of ortho-substituted benzoic acids or benzoates.
The bromine atom on this compound can be exploited to introduce the necessary side chain at the ortho position via reactions like Sonogashira coupling with terminal alkynes. libretexts.orgorganic-chemistry.org This would be followed by an intramolecular cyclization to form the lactone ring characteristic of isocoumarins. The general reactivity of aryl bromides in palladium-catalyzed reactions makes this a feasible, though not yet explicitly reported, pathway to substituted dimethoxy-isocoumarins.
Synthesis of Isochroman (B46142) Derivatives
Isochromans, which are structurally related to isocoumarins but with a saturated heterocyclic ring, are another class of bioactive natural products. The synthesis of isochromans can be achieved through various methods, including the reduction of isocoumarins or through cyclization strategies starting from appropriately substituted benzene derivatives.
Starting from this compound, a plausible synthetic route would involve the initial reduction of the ester group to a primary alcohol. This can be followed by a coupling reaction at the bromide position to introduce a two-carbon unit, which can then undergo an intramolecular cyclization (an oxa-Pictet-Spengler type reaction) to form the isochroman ring system. The versatility of the starting material allows for the introduction of various substituents, leading to a diverse library of isochroman derivatives.
Synthesis of Stilbene (B7821643) Derivatives and Analogues
Stilbenes and their derivatives are a well-known class of polyphenolic compounds, with resveratrol (B1683913) being a prominent example, recognized for their diverse pharmacological properties. wiley-vch.de The core structure of stilbenes consists of two aromatic rings linked by an ethylene (B1197577) bridge. The synthesis of this backbone is often accomplished through palladium-catalyzed reactions such as the Heck, Suzuki, or Stille couplings. organic-chemistry.orgnih.gov
This compound is an excellent candidate for these reactions. The aryl bromide can readily participate in Heck reactions with styrenes or Suzuki reactions with vinylboronic acids to construct the stilbene framework. arkat-usa.orgnih.gov For instance, a Heck reaction with styrene (B11656) would couple the vinyl group to the aromatic ring at the position of the bromine atom. organic-chemistry.orgthieme-connect.de Although specific examples starting from this exact molecule are not prevalent in the literature, the synthesis of stilbenes from similar bromo-aromatic compounds is a well-established and powerful method. wiley-vch.deresearchgate.net The dimethoxy substitution pattern is a common feature in many biologically active stilbenoids, making this precursor particularly relevant. wiley-vch.de
Table 1: Key Palladium-Catalyzed Reactions for Stilbene Synthesis
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | Aryl-Vinyl C-C |
| Suzuki Reaction | Vinylboronic acid | Pd(PPh₃)₄, Base | Aryl-Vinyl C-C |
| Stille Reaction | Organostannane (e.g., Vinyltributyltin) | Pd(PPh₃)₄ | Aryl-Vinyl C-C |
Synthesis of Biologically Active Heterocyclic Compounds
The reactivity of this compound extends to the synthesis of a wide array of biologically active heterocyclic compounds. The aryl bromide is a key functional group for introducing the molecule into larger, more complex heterocyclic systems through palladium-catalyzed cross-coupling reactions.
For example, Sonogashira coupling with terminal alkynes can be used to generate alkynyl-benzoate intermediates. libretexts.orgorganic-chemistry.org These intermediates can then undergo further cyclization reactions to form various heterocycles, such as furans, indoles, or quinolines, depending on the reaction partners and conditions. This approach has been successfully used in the synthesis of complex molecules like 1,2,4,5-tetrazines, which are important in chemical biology. rsc.orgchemrxiv.org Tandem reactions, such as a combined click/Sonogashira reaction, can build complex heterocyclic systems in a single step from bromo-iodo-aromatic precursors, highlighting the potential of bromo-aromatics like this compound. nih.gov
Building Block for Complex Pharmaceutical Molecules
The structural motifs present in this compound are found in several pharmaceutically active molecules. This makes it a valuable building block in medicinal chemistry and drug discovery.
A notable example is its potential role in the synthesis of psychoactive substituted amphetamines. The compound 4-Bromo-3,5-dimethoxyamphetamine (4-Br-3,5-DMA), a psychedelic drug, is structurally derived from 4-bromo-3,5-dimethoxybenzoic acid. sigmaaldrich.comwikipedia.org The synthesis would involve the hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid, followed by a series of reactions to build the aminopropane side chain. Additionally, a related compound, methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, serves as a key intermediate in the preparation of the antibacterial agent Aditoprim. google.com The synthesis of this intermediate starts from 4-amino-3,5-dibromobenzoic acid, where the bromine atoms are replaced by methoxy (B1213986) groups, showcasing a reaction type for which the bromo-dimethoxy-benzoate structure is relevant. google.com
Materials Science Applications
Beyond its use in the synthesis of natural products and pharmaceuticals, this compound and its derivatives are finding applications in materials science. The ability to precisely modify its structure allows for the creation of new materials with tailored properties.
One area of application is in the development of photochromic materials. A novel ortho-fluoroazobenzene, synthesized from a related methyl 4-bromobenzoate (B14158574) derivative, has been shown to be photoactive in solution. researchgate.net This suggests that this compound could be used as a scaffold to create new photo-switchable molecules for applications in data storage, molecular switches, and smart materials. researchgate.net
Furthermore, the compound can be converted into highly electron-deficient architectures suitable for anion recognition. The synthesis of Methyl 4-bromo-3,5-dinitrobenzoate from 4-bromobenzoic acid, a closely related precursor, has been reported. researchgate.net Such electron-deficient aromatic systems are of interest for their ability to interact with anions, which is a key principle in the design of sensors and new crystalline materials. researchgate.net The aryl halide functionality on these molecules offers a route for further modification and incorporation into larger supramolecular structures. researchgate.net
Table 2: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 26050-64-6 sielc.com |
| Molecular Formula | C₁₀H₁₁BrO₄ sielc.com |
| Molecular Weight | 275.10 g/mol |
| Appearance | Solid |
| Melting Point | 119-120 °C |
Development of New Polymeric Materials
While direct polymerization of this compound is not widely documented, its role as a precursor to functionalized styrenes and other monomers suggests its potential in creating advanced polymeric materials. researchgate.net Functionalized styrenes are essential building blocks for a wide range of functional polymers. researchgate.net Research into bioactive polymers, such as those created through ring-opening metathesis polymerization (ROMP), highlights the importance of versatile synthetic intermediates like this compound in generating polymers with specific biological activities. researchgate.net The synthesis of complex monomers for these applications often relies on foundational molecules that can be readily modified.
Specialty Chemical Production
This compound is utilized as an intermediate in the production of various specialty chemicals. archive.org Its reactivity allows for the creation of tailored molecules with specific functionalities for diverse applications. The synthesis of the antibacterial agent Brodimoprim, for example, involves the use of this compound as a key starting material. archive.org
Dielectric Materials Research
In the field of materials science, there is a continuous search for new materials with high dielectric constants for applications in electronics. Research into polymer/ceramic composites, such as PES-g-BST/PEEK composites with high dielectric tunability, is an active area of investigation. researchgate.netopenrepository.comdntb.gov.ua The synthesis of the organic components in such advanced materials often requires specialized building blocks. Literature on these dielectric materials includes citations to research on this compound, suggesting its relevance as a precursor for molecules used in this research area. researchgate.netopenrepository.comdntb.gov.ua
Intermediate in Pharmaceutical Research and Development
Perhaps the most significant application of this compound is in the field of medicinal chemistry, where it serves as a precursor for a wide range of pharmacologically active compounds.
Precursor for Pharmacologically Relevant Scaffolds
The compound is a key starting material for several important molecular frameworks:
Isocoumarins and Isochromans : this compound is a useful precursor for the synthesis of isocoumarin and isochroman derivatives. researchgate.netresearchgate.net These scaffolds are found in numerous natural products and exhibit a wide range of biological activities. researchgate.netthegoodscentscompany.com The crystal structure of this compound has been studied in the context of its utility in the synthesis of these pharmaceutically active compounds. researchgate.netresearchgate.net
Stilbene Derivatives : Patents have described the synthesis of novel stilbene derivatives using this compound. google.com These synthetic routes lead to compounds designed for specific therapeutic applications, such as anti-inflammatory agents and protein kinase inhibitors. google.com
Brodimoprim : This compound is a well-established precursor in the synthesis of the antibacterial drug Brodimoprim. wikipedia.orgdrugfuture.com The synthesis involves several steps, beginning with the modification of this compound to form an aldehyde, which is then further elaborated and cyclized to yield the final drug substance. wikipedia.orgdrugfuture.com
Table 1: Synthesis of Brodimoprim from this compound
| Step | Precursor | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | This compound | Diisobutylaluminum hydride (DIBAL) | 4-Bromo-3,5-dimethoxybenzaldehyde (B126845) | drugfuture.com |
| 2 | 4-Bromo-3,5-dimethoxybenzaldehyde | 3-Methoxypropionitrile, Sodium methoxide | 4-bromo-3,5-dimethoxy-α-(methoxymethyl)cinnamic acid nitrile | drugfuture.com |
Synthesis of Derivatives with Potential Biological Activity
The derivatives synthesized from this compound have shown a variety of promising biological activities in research settings.
Antimicrobial and Nematicidal Activity : Derivatives of this compound, including certain stilbenes and isocoumarins, have been reported to possess antimicrobial and nematicidal properties. thegoodscentscompany.comgoogle.com Brodimoprim, a direct synthetic descendant, is a selective inhibitor of bacterial dihydrofolate reductase, which is the basis of its antibacterial action. wikipedia.org
Anti-inflammatory and Anti-psoriasis Activity : Stilbene derivatives synthesized from this compound have been the subject of patents for their potential use in treating inflammatory conditions and psoriasis. google.com
Protein Kinase Inhibition : The same family of stilbene derivatives has also been investigated for its ability to inhibit protein kinases, which are important targets in cancer therapy and other diseases. google.com
Table 2: Biological Activities of Derivatives
| Derivative Class | Specific Compound Example | Biological Activity | Reference |
|---|---|---|---|
| Diaminopyrimidine | Brodimoprim | Antibacterial (Dihydrofolate reductase inhibitor) | wikipedia.org |
| Isocoumarin | General class | Antimicrobial, Anti-inflammatory, Anticancer | researchgate.netthegoodscentscompany.com |
Agrochemical Applications
The utility of this compound also extends into the agrochemical field. It is noted as a compound used in agrochemical research. Furthermore, some chemical suppliers categorize it under products for the pesticide industry. interchim.com The isocoumarin scaffold, which can be synthesized from this precursor, is of interest in the development of new agrochemicals, particularly fluorinated derivatives. researchgate.net
Q & A
Q. What are the established synthetic routes for Methyl 4-bromo-3,5-dimethoxybenzoate, and how do reaction conditions influence yield?
Methodological Answer: this compound (CAS 26050-64-4) is typically synthesized via alkylation or esterification reactions. For instance, alkylation of methyl 4-hydroxy-3,5-dimethoxybenzoate (methyl syringate, CAS 884-35-5) with brominating agents like N-bromosuccinimide (NBS) or direct bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) is a common approach . Reaction conditions such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–25°C), and stoichiometric ratios significantly impact yield. For example, excess bromine may lead to over-bromination, while insufficient catalyst can stall the reaction. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying substituent positions. The methoxy groups (3,5-OCH₃) appear as singlets at δ ~3.8–3.9 ppm, while the aromatic protons (4-Br adjacent) show specific splitting patterns .
- Mass Spectrometry (LCMS): High-resolution LCMS (e.g., m/z 294 [M+H]+) confirms molecular weight, with bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) providing additional validation .
- X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction resolves bond angles and spatial arrangement. Related esters (e.g., methyl 4-acetoxy-3,5-dimethoxybenzoate) have been characterized this way, with C=O and Br···O interactions influencing packing .
Q. What are the common impurities or byproducts observed during synthesis, and how can they be mitigated?
Methodological Answer:
- Impurities:
- Di-brominated derivatives: Result from excessive bromination. Monitor reaction time and stoichiometry.
- Ester hydrolysis products: Hydrolysis of the methyl ester under acidic/basic conditions generates 4-bromo-3,5-dimethoxybenzoic acid. Use anhydrous solvents and avoid prolonged exposure to moisture .
- Mitigation Strategies:
- TLC or HPLC (e.g., retention time ~1.64 minutes under SQD-FA05 conditions) tracks reaction progress .
- Neutralize reaction mixtures promptly and employ inert atmospheres (N₂/Ar) to prevent oxidation.
Advanced Research Questions
Q. How do steric and electronic effects of the 4-bromo substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer: The 4-bromo group serves as a leaving site in cross-coupling reactions. Steric hindrance from adjacent 3,5-dimethoxy groups can slow transmetallation steps, requiring optimized catalysts (e.g., Pd(PPh₃)₄ with bulky ligands). Electronic effects from electron-donating methoxy substituents activate the aryl bromide toward oxidative addition. For example, coupling with boronic acids in THF/H₂O (80°C, 12h) yields biaryl derivatives, but yields may vary with boronic acid nucleophilicity. Control experiments with model substrates (e.g., methyl 3,5-dimethoxybenzoate) help isolate steric/electronic contributions .
Q. What strategies optimize crystallization for X-ray diffraction studies of this compound derivatives?
Methodological Answer:
- Solvent Selection: Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) promotes crystal growth. For analogs like methyl 4-acetoxy-3,5-dimethoxybenzoate, acetone/water systems yield high-quality crystals .
- Temperature Gradients: Gradual cooling (e.g., 40°C → 4°C over 48h) reduces lattice defects.
- Cocrystallization Agents: Adding crown ethers or ionic liquids can stabilize molecular conformations via halogen bonding (Br···O interactions) .
Q. How can computational methods (DFT, MD) predict the compound’s behavior in catalytic systems or biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in Pd-catalyzed couplings. For example, the LUMO energy of the C-Br bond correlates with oxidative addition rates .
- Molecular Dynamics (MD): Simulates interactions with enzymes (e.g., esterases) by modeling binding affinities and transition states. Parameters like solvation free energy and torsional flexibility are derived from force fields (e.g., AMBER) .
Q. What contradictory data exist regarding the compound’s stability under acidic/basic conditions, and how can these be resolved?
Methodological Answer:
- Contradictions: Some studies report ester hydrolysis at pH >10, while others note stability in mild bases (pH 8–9).
- Resolution: Controlled experiments using buffered solutions (e.g., phosphate buffers at varying pH) with LCMS monitoring clarify degradation pathways. For instance, methoxy group demethylation may precede ester hydrolysis under harsh conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
